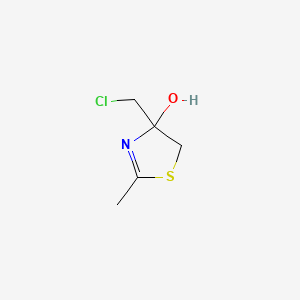
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a hydroxyl group attached to the thiazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol typically involves the chloromethylation of 2-methyl-5H-1,3-thiazol-4-ol. One common method is the reaction of 2-methyl-5H-1,3-thiazol-4-ol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, and the chloromethyl group is introduced via the Blanc chloromethylation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted thiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole-4-one derivatives.
Reduction: Thiazolidine derivatives.
Scientific Research Applications
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-2-methyl-1,3-thiazole: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-methyl-5H-1,3-thiazol-4-ol: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
4-(bromomethyl)-2-methyl-5H-1,3-thiazol-4-ol: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
Uniqueness
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C5H8ClNOS |
|---|---|
Molecular Weight |
165.64 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol |
InChI |
InChI=1S/C5H8ClNOS/c1-4-7-5(8,2-6)3-9-4/h8H,2-3H2,1H3 |
InChI Key |
RKIKXXMPHKCOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CS1)(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















